molecular formula C19H16N4O5S B2548613 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide CAS No. 899757-68-7

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide

Cat. No.: B2548613
CAS No.: 899757-68-7
M. Wt: 412.42
InChI Key: BOZABRXUUTUBFL-UHFFFAOYSA-N
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Description

The compound, 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide, is an organic molecule featuring a unique structural framework. Its intriguing chemical structure comprises a benzoisothiazolone core fused with a pyrazolone moiety, making it a molecule of interest for various scientific fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound often involves a multistep organic synthesis route. Key steps may include:

  • Formation of the benzoisothiazolone core through cyclization reactions.

  • Introduction of the pyrazolone moiety via condensation reactions.

  • Coupling of the two components under suitable conditions, often involving the use of catalysts and specific reagents.

Industrial Production Methods

For industrial production, the emphasis is on optimizing the yield and purity of the compound. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization are employed to ensure product quality. Standard reaction conditions might include controlled temperatures, specific solvents, and catalysts to facilitate the synthesis on a larger scale.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the functional groups to higher oxidation states.

  • Reduction: : Reductive transformations, potentially altering the core structure.

  • Substitution: : Both electrophilic and nucleophilic substitutions can occur, altering specific sites on the molecule.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution conditions: : Use of halides, acids, or bases to facilitate the reaction.

Major Products Formed

Major products depend on the specific reaction. For instance, oxidation might yield a sulfonate derivative, while reduction could lead to a simpler hydrocarbon chain.

Scientific Research Applications

The compound finds applications across multiple disciplines:

  • Chemistry: : Used as a building block for the synthesis of complex organic molecules.

  • Biology: : Investigated for its potential activity against various biological targets, including enzymes and receptors.

  • Medicine: : Explored for its pharmacological properties, possibly serving as a lead compound for drug development.

  • Industry: : Utilized in the creation of advanced materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. Its activity might be mediated through pathways involving signal transduction, modulation of gene expression, or inhibition of catalytic activity. The exact pathways depend on the context of its application, whether in a biological system or a chemical process.

Comparison with Similar Compounds

When compared to structurally similar compounds, 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide stands out due to its unique structural features:

  • Benzoisothiazolone derivatives: : Often used in materials science and pharmaceuticals.

  • Pyrazolone derivatives: : Commonly found in anti-inflammatory and analgesic medications.

List of Similar Compounds

  • 4-methyl-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)butanamide.

  • 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)butyramide.

  • 2-(3-oxo-1,1-dioxido-1,2-benzisothiazol-2(3H)-yl)-N-(3-oxo-1,2-dihydro-2H-pyrazol-5-yl)acetamide.

This detailed overview should give you a comprehensive understanding of the compound and its relevance in various scientific domains. Enjoy exploring the fascinating world of organic chemistry!

Biological Activity

The compound 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide is a complex organic molecule characterized by its unique structural features, including a benzo[d]isothiazole ring and a pyrazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical formula for this compound is C21H19N5O6S2C_{21}H_{19}N_{5}O_{6}S_{2}, with a molecular weight of approximately 501.53 g/mol. Its structure includes functional groups that may contribute to its biological activity, such as the dioxido and oxo groups which are known to interact with various biological targets.

The proposed mechanism of action for this compound involves several pathways:

  • DNA Interaction : The benzo[d]isothiazole ring system may intercalate with DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The presence of the dioxido group can facilitate interactions with enzymes, potentially acting as an inhibitor for specific protein targets involved in cellular signaling pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study found that derivatives of isothiazole demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties due to its structural components .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. For instance:

  • A series of related compounds showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism was linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Case Studies

  • Study on Isothiazole Derivatives : A comparative analysis was conducted on several isothiazole derivatives, revealing that modifications in the side chains significantly influenced their biological activities. Compounds with dioxido groups exhibited enhanced cytotoxicity against cancer cell lines .
  • Evaluation of Antimicrobial Activity : In vitro tests demonstrated that certain derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing a correlation between structural features and antimicrobial efficacy .

Data Table: Biological Activity Overview

Activity TypeAssessed CompoundsIC50 Values (µM)Notes
AntimicrobialVarious Isothiazole Derivatives10 - 50Effective against E. coli and S. aureus
AnticancerRelated Pyrazole Compounds15 - 30Induces apoptosis in MCF7 breast cancer cells
Enzyme InhibitionDioxido Derivatives5 - 25Inhibits target enzyme activity significantly

Properties

IUPAC Name

N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S/c24-17(20-16-12-18(25)23(21-16)13-6-2-1-3-7-13)10-11-22-19(26)14-8-4-5-9-15(14)29(22,27)28/h1-9H,10-12H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZABRXUUTUBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=CC=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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